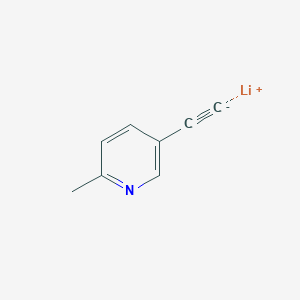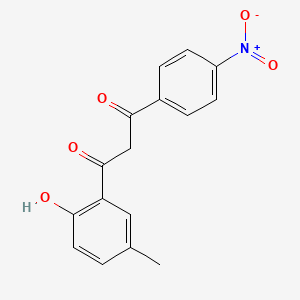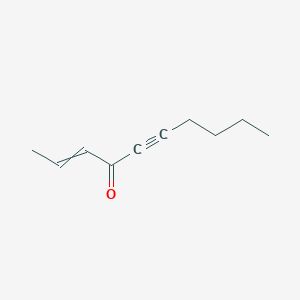
9,10-Diphenylanthracene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Diphenylanthracene-2-carbonitrile: is an organic compound that belongs to the class of anthracene derivatives. It is characterized by the presence of two phenyl groups attached to the 9 and 10 positions of the anthracene ring, and a carbonitrile group at the 2 position. This compound is of interest due to its unique photophysical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diphenylanthracene-2-carbonitrile typically involves the following steps:
Formation of 9,10-Diphenylanthracene: This can be achieved through a Friedel-Crafts alkylation reaction where anthracene is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Carbonitrile Group: The 2-position of the anthracene ring can be functionalized using a nitrile source such as cyanogen bromide (BrCN) under basic conditions. This step may require a catalyst like copper(I) cyanide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Friedel-Crafts Alkylation: Utilizing continuous flow reactors to enhance the efficiency and yield of the reaction.
Catalytic Functionalization: Employing advanced catalytic systems to introduce the carbonitrile group with high selectivity and minimal by-products.
化学反応の分析
Types of Reactions
Oxidation: 9,10-Diphenylanthracene-2-carbonitrile can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction of the carbonitrile group can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of primary amines.
Substitution: The phenyl groups and the carbonitrile group can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., sodium methoxide)
Major Products Formed
Oxidation: Anthraquinones
Reduction: Primary amines
Substitution: Halogenated anthracenes, substituted nitriles
科学的研究の応用
9,10-Diphenylanthracene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong emission properties. It is also employed in the study of photophysical processes and as a precursor for the synthesis of other complex organic molecules.
Biology: Utilized in bioimaging and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Applied in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism by which 9,10-Diphenylanthracene-2-carbonitrile exerts its effects is primarily through its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications such as bioimaging and optoelectronics. The molecular targets and pathways involved include:
Fluorescent Probing: Interaction with biological molecules to provide imaging contrast.
Photodynamic Therapy: Generation of reactive oxygen species upon light activation to induce cell death in cancer cells.
類似化合物との比較
9,10-Diphenylanthracene-2-carbonitrile can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Lacks the carbonitrile group, resulting in different photophysical properties.
2-Cyanoanthracene: Contains a carbonitrile group but lacks the phenyl groups, leading to variations in reactivity and applications.
Anthracene-9-carbonitrile: Similar in having a carbonitrile group but differs in the position of substitution, affecting its chemical behavior.
The uniqueness of this compound lies in its combination of phenyl and carbonitrile groups, which confer distinct photophysical and chemical properties, making it valuable for specific scientific and industrial applications.
特性
CAS番号 |
103035-10-5 |
|---|---|
分子式 |
C27H17N |
分子量 |
355.4 g/mol |
IUPAC名 |
9,10-diphenylanthracene-2-carbonitrile |
InChI |
InChI=1S/C27H17N/c28-18-19-15-16-24-25(17-19)27(21-11-5-2-6-12-21)23-14-8-7-13-22(23)26(24)20-9-3-1-4-10-20/h1-17H |
InChIキー |
MRYLMYIABMQRML-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)
![2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14333898.png)

![1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B14333902.png)


![{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene](/img/structure/B14333926.png)
![1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene](/img/structure/B14333934.png)


![5-[(2-Aminoethyl)amino]-2-nitrophenol](/img/structure/B14333954.png)

